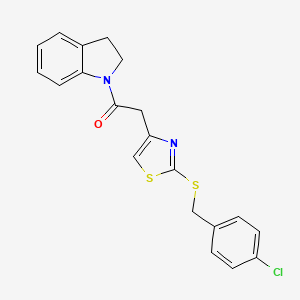
2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)-1-(indolin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)-1-(indolin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H17ClN2OS2 and its molecular weight is 400.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)-1-(indolin-1-yl)ethanone is a complex organic molecule that integrates a thiazole ring with an indoline moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential pharmacological applications, mechanisms of action, and relevant research findings.
Structural Overview
The structure of the compound consists of:
- Thiazole Ring : Known for its involvement in various biological activities, including anticancer and antimicrobial properties.
- Indoline Moiety : Associated with neuroprotective effects and potential therapeutic applications in neurodegenerative diseases.
- Chlorobenzyl Group : Enhances chemical reactivity and may influence biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : Compounds containing thiazole derivatives have been shown to inhibit cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Molecular docking studies suggest that this compound may effectively bind to c-KIT kinase, a target involved in various cancers, indicating potential for competitive inhibition .
- Antimicrobial Properties : Thiazole derivatives are recognized for their antimicrobial activity. Similar compounds have demonstrated significant efficacy against various pathogens, including bacteria and fungi . The compound's structural features may contribute to synergistic effects in combating microbial resistance.
- Neuroprotective Effects : The indoline structure has been linked to neuroprotective properties, potentially making it useful in treating neurodegenerative diseases .
In Vitro Studies
Recent studies have evaluated the biological activity of compounds with similar structural features:
- Antimicrobial Activity : A series of thiazole derivatives were tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were reported to be as low as 0.22 to 0.25 μg/mL, indicating potent antimicrobial activity .
- Anticancer Studies : Thiazole derivatives have shown significant anticancer effects across various cell lines. For example, derivatives demonstrated IC50 values indicating effective inhibition of cancer cell proliferation .
Comparative Analysis
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Thiazolidinone derivatives | Thiazole ring + carbonyl | Antidiabetic, antimicrobial | Known for metabolic effects |
| Indolinone derivatives | Indoline + carbonyl | Anticancer | Neuroprotective properties |
| Thiazole-based anticancer agents | Thiazole + various substituents | Anticancer | Diverse mechanisms of action |
Case Studies
- Antibacterial Efficacy : In a study evaluating thiazole derivatives, certain compounds exhibited significant antibacterial activity against Staphylococcus aureus and E. coli, demonstrating their potential as lead compounds for antibiotic development .
- Neuroprotection : Research has indicated that indoline-based compounds can protect neuronal cells from oxidative stress, providing a basis for exploring their application in neurodegenerative disease therapies .
属性
IUPAC Name |
2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-1-(2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2OS2/c21-16-7-5-14(6-8-16)12-25-20-22-17(13-26-20)11-19(24)23-10-9-15-3-1-2-4-18(15)23/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIPLWBEYZTAPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CC3=CSC(=N3)SCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














